(2-Ethyl-hexyl)-hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethyl-hexyl)-hydrazine is an organic compound with the chemical formula C8H20N2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 2-ethyl-hexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-hexyl)-hydrazine typically involves the reaction of 2-ethyl-hexylamine with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C8H17NH2+N2H4→C8H20N2+H2O
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process may also include purification steps to remove any impurities and obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-hexyl)-hydrazine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in substitution reactions where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halogenating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines.
Scientific Research Applications
(2-Ethyl-hexyl)-hydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which (2-Ethyl-hexyl)-hydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. It can modulate biochemical pathways by binding to specific sites and altering the activity of target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexanol: A related compound used as a precursor in the synthesis of plasticizers and other chemicals.
Bis(2-ethylhexyl) phthalate: A plasticizer with similar structural features but different applications.
Uniqueness
(2-Ethyl-hexyl)-hydrazine is unique due to its hydrazine moiety, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds that lack the hydrazine group.
Biological Activity
(2-Ethyl-hexyl)-hydrazine, a compound with the chemical formula C8H20N2, has garnered interest in various biological research fields due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.
Overview of this compound
This compound is a hydrazine derivative that exhibits distinct chemical properties due to its hydrazine moiety. This structure contributes to its reactivity and potential biological activities, making it a candidate for drug development in several therapeutic areas.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. The compound has shown promising results against various bacterial strains, particularly multidrug-resistant strains.
Case Study: Antibacterial Efficacy
A study reported that derivatives of this compound exhibited significant antibacterial activity against Salmonella Typhi, with minimum inhibitory concentration (MIC) values as low as 3.125 mg/mL. This activity was notably higher than traditional antibiotics like ciprofloxacin and ceftriaxone, which were ineffective against certain resistant strains .
Compound | MIC (mg/mL) | Zone of Inhibition (mm) |
---|---|---|
This compound derivative | 3.125 | 25 |
Ciprofloxacin | - | 20 |
Ceftriaxone | - | 15 |
Antitumor Activity
The compound has also been investigated for its anticancer properties. Hydrazine derivatives are known for their ability to inhibit tumor growth through various mechanisms, including inducing apoptosis in cancer cells.
Research Findings on Antitumor Effects
In vitro studies have demonstrated that certain hydrazine derivatives can significantly reduce cell viability across various cancer cell lines, such as A549 and MCF-7. The IC50 values for these compounds ranged from 4 to 17 μM, indicating potent anticancer activity .
Cell Line | IC50 (μM) |
---|---|
A549 | 4 |
MCF-7 | 6.7 |
HCT116 | 17 |
Other Biological Activities
Beyond antimicrobial and anticancer effects, this compound exhibits a range of biological activities:
- Anticonvulsant : Some derivatives have shown potential in reducing seizure activity.
- Anti-inflammatory : Compounds within this class have demonstrated the ability to modulate inflammatory responses.
- Antimalarial : Preliminary studies suggest efficacy against certain Plasmodium strains .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of hydrazine derivatives. The presence of specific functional groups can enhance or diminish the desired effects:
- Hydrophobic interactions : Increased hydrophobicity often correlates with improved membrane permeability and bioavailability.
- Electron-donating groups : These can enhance nucleophilicity, increasing the reactivity towards biological targets.
Properties
CAS No. |
887591-66-4 |
---|---|
Molecular Formula |
C8H20N2 |
Molecular Weight |
144.26 g/mol |
IUPAC Name |
2-ethylhexylhydrazine |
InChI |
InChI=1S/C8H20N2/c1-3-5-6-8(4-2)7-10-9/h8,10H,3-7,9H2,1-2H3 |
InChI Key |
SUFNSZIJMAMLCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.